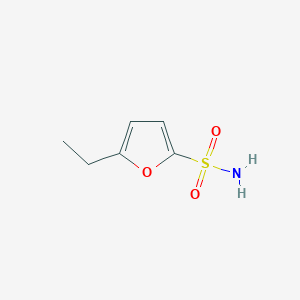

5-Ethylfuran-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamides, including 5-Ethylfuran-2-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . A specific synthesis method for a similar compound, 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), involves bromination of commercially available 2-ethylfuran with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in THF .Molecular Structure Analysis

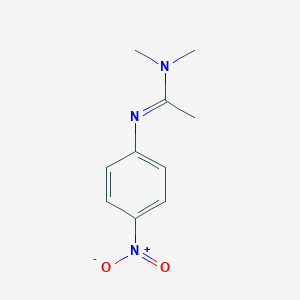

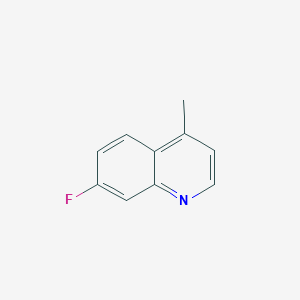

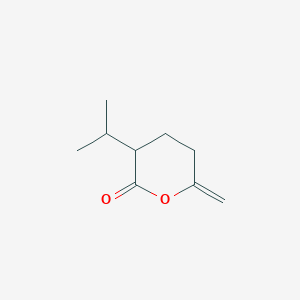

The molecular structure of 5-Ethylfuran-2-sulfonamide consists of a furan ring with an ethyl group at the 5th position and a sulfonamide group at the 2nd position . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .Chemical Reactions Analysis

Sulfonamides, including 5-Ethylfuran-2-sulfonamide, can undergo a range of chemical reactions. For instance, they can be modified, degraded, or used as nutrients by some bacteria . In addition, they can be involved in reactions such as transesterification .Applications De Recherche Scientifique

Biodegradation and Environmental Impact

N-ethyl perfluorooctane sulfonamide (EtFOSA), a related compound to 5-Ethylfuran-2-sulfonamide, is used in pesticides such as Sulfluramid. Studies on biodegradation and environmental impact highlight the transformation of EtFOSA into perfluorooctanesulfonate (PFOS) and other products in soil-carrot mesocosms. This research emphasizes the environmental presence of PFOS from Sulfluramid baits, potentially impacting crops and surrounding environments (Zabaleta et al., 2018).

Detection Methods in Food Products

Sulfonamides, including compounds similar to 5-Ethylfuran-2-sulfonamide, are widely used in veterinary medicine. A method using high-performance liquid chromatography (HPLC) was established to detect sulfonamide residues in chicken meat and eggs, reflecting the importance of monitoring these compounds in food products for safety reasons (Premarathne et al., 2017).

Chemical Synthesis and Drug Design

Organosulfur compounds with sulfur-nitrogen bonds, such as sulfenamides, sulfinamides, and sulfonamides, are critical in pharmaceuticals and other fields. Recent advances in the efficient and environmentally friendly synthesis of these compounds, including 5-Ethylfuran-2-sulfonamide and its derivatives, are crucial for drug design and discovery, showcasing their importance in the pharmaceutical industry (Cao et al., 2021).

Catalysts for Biofuel Production

Sulfonated graphene oxide, a catalyst related to sulfonamide structures, was studied for its effectiveness in converting 5-(hydroxymethyl)-2-furfural into biofuels. The research demonstrates the potential of sulfonamide-related catalysts in promoting sustainable biofuel production, a crucial aspect of the renewable energy sector (Antunes et al., 2014).

Mécanisme D'action

Target of Action

5-Ethylfuran-2-sulfonamide belongs to the class of sulfonamides, which are synthetic antibiotics. The primary targets of sulfonamides are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including 5-Ethylfuran-2-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid . As a result, DNA production in bacteria is disrupted, leading to the inhibition of bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides affects the folic acid synthesis pathway in bacteria . This disruption prevents the production of essential nucleotides needed for DNA and RNA synthesis, thereby inhibiting bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides are generally well absorbed orally and are distributed throughout the body . They are metabolized mainly by the liver and excreted by the kidneys . Sulfonamides compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of the action of sulfonamides, including 5-Ethylfuran-2-sulfonamide, is the inhibition of bacterial growth . By blocking the synthesis of folic acid, these compounds prevent the production of essential components of bacterial DNA and RNA, thereby stopping bacterial multiplication .

Action Environment

The action of sulfonamides can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the absorption, distribution, metabolism, and excretion of these compounds . Furthermore, the widespread use of sulfonamides has led to the development of bacterial resistance, which can reduce the efficacy of these compounds .

Safety and Hazards

5-Ethylfuran-2-sulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-ethylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKFCVKYGMKSMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylfuran-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)